Product packaging for Crizotinib-d5(Cat. No.:)

Crizotinib-d5

Cat. No.: B10795807
M. Wt: 455.4 g/mol
InChI Key: KTEIFNKAUNYNJU-LJIFSARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crizotinib-d5 is a useful research compound. Its molecular formula is C21H22Cl2FN5O and its molecular weight is 455.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22Cl2FN5O B10795807 Crizotinib-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LJIFSARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crizotinib-d5: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical aspects of Crizotinib-d5, a deuterated analogue of the potent tyrosine kinase inhibitor, Crizotinib. The focus of this whitepaper is to detail the methodologies for assessing isotopic purity and chemical stability, crucial parameters for its application as an internal standard in pharmacokinetic and metabolic research. Furthermore, this guide elucidates the signaling pathways of Crizotinib's primary targets—ALK, c-MET, and ROS1—providing a molecular context for its therapeutic action.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical quality attribute, ensuring its reliability as an internal standard for mass spectrometry-based quantification. It is defined by the extent of deuterium incorporation at specific molecular positions and the distribution of different isotopologues.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined by the manufacturer and reported on the Certificate of Analysis. The data is often presented as a percentage of the deuterated forms.

ParameterSpecification
Isotopic Enrichment (d1-d5)≥99%

Note: This value is a typical specification and may vary between different batches and suppliers. It is essential to refer to the batch-specific Certificate of Analysis for precise data.

Experimental Protocols for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the isotopic enrichment and structural integrity of deuterated compounds like this compound[1].

HR-MS is employed to determine the distribution of isotopologues and calculate the overall isotopic enrichment.

Objective: To quantify the relative abundance of Crizotinib-d0 to this compound and other isotopologues.

Instrumentation: A liquid chromatography system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample into the LC system. A C18 column is typically used with a gradient elution to separate this compound from any potential impurities.

  • Mass Spectrometric Analysis:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Acquire full scan mass spectra over a relevant m/z range to include all expected isotopologues of Crizotinib.

    • The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules [M+H]+ of each isotopologue (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of isotopic purity using the following formula:

NMR spectroscopy confirms the position of deuterium labeling and provides insights into the relative isotopic purity at each labeled site.

Objective: To confirm the sites of deuteration and assess the isotopic enrichment at these positions.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for deuterium (2H) or proton (1H) NMR.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the expected positions of deuteration provides qualitative confirmation of labeling.

    • Integration of the residual proton signals compared to a non-deuterated signal in the molecule can provide a semi-quantitative measure of isotopic enrichment.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals at chemical shifts corresponding to the labeled positions confirms the sites of deuteration.

    • The relative integrals of the deuterium signals can be used to assess the distribution of deuterium across the labeled sites.

Stability of this compound

Understanding the chemical stability of this compound is paramount for ensuring the accuracy of analytical methods and for defining appropriate storage and handling conditions. Stability is typically assessed through forced degradation and long-term stability studies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under stress conditions to identify potential degradation products and pathways. While specific data for this compound is not publicly available, studies on Crizotinib provide valuable insights into its stability profile.

Stress ConditionObservations for Crizotinib
Acidic HydrolysisDegradation observed.
Alkaline HydrolysisDegradation observed.
OxidativeSignificant degradation observed.
ThermalStable.
PhotolyticStable.

Data summarized from studies on Crizotinib.

Experimental Protocols for Stability Studies

The following protocols are based on ICH guidelines (Q1A(R2)) and can be adapted for this compound.

Objective: To identify the degradation products of this compound and to develop a stability-indicating analytical method.

Instrumentation: HPLC with UV or MS detection.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in various stress media.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid this compound at 105°C for 72 hours.

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products).

    • Use a photodiode array (PDA) detector or a mass spectrometer to identify and characterize the degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Determine the purity of the this compound peak in the presence of its degradation products to demonstrate the specificity of the analytical method.

Objective: To establish the re-test period or shelf life of this compound under recommended storage conditions.

Procedure:

  • Storage Conditions: Store this compound in its intended container closure system under the following long-term and accelerated conditions as per ICH guidelines[2][3]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the sample for:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Isotopic Purity

  • Data Evaluation:

    • Evaluate the data for any significant changes over time. A significant change is typically defined as a failure to meet the established acceptance criteria.

    • The data from the long-term study is used to establish the re-test period.

Crizotinib's Mechanism of Action and Signaling Pathways

Crizotinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-MET), and ROS1 proto-oncogene 1 (ROS1). Dysregulation of these signaling pathways is implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).

ALK Signaling Pathway

Genetic rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis. Crizotinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking downstream signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Crizotinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways involved in cell proliferation, survival, and motility. Crizotinib inhibits c-MET phosphorylation, thereby abrogating these signals.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GAB1 GAB1 cMET->GAB1 GRB2 GRB2 cMET->GRB2 STAT3 STAT3 cMET->STAT3 Crizotinib Crizotinib Crizotinib->cMET Inhibition HGF HGF HGF->cMET Activation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT CellMotility Cell Proliferation Survival Motility AKT->CellMotility SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellMotility STAT3->CellMotility

Caption: Crizotinib inhibits the HGF-activated c-MET receptor, preventing downstream signaling.

ROS1 Signaling Pathway

Similar to ALK, chromosomal rearrangements involving the ROS1 gene result in constitutively active fusion proteins that drive cancer cell growth and survival. Crizotinib is a potent inhibitor of ROS1 kinase activity.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 RAS RAS ROS1->RAS JAK JAK ROS1->JAK Crizotinib Crizotinib Crizotinib->ROS1 Inhibition PI3K PI3K SHP2->PI3K AKT AKT PI3K->AKT CellGrowth Cell Growth Survival AKT->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth STAT3 STAT3 JAK->STAT3 STAT3->CellGrowth

Caption: Crizotinib targets the ROS1 fusion protein, leading to the inhibition of pro-survival pathways.

Conclusion

This compound is a critical tool for the accurate quantification of Crizotinib in research and clinical settings. This guide has provided a detailed overview of the essential analytical methodologies for ensuring its quality and reliability. The determination of isotopic purity through HR-MS and NMR, coupled with comprehensive stability testing following established guidelines, is fundamental to its application. A thorough understanding of these technical aspects, along with the molecular signaling pathways that Crizotinib modulates, empowers researchers and drug development professionals to utilize this compound with confidence in their scientific endeavors.

References

The Role of Crizotinib-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of Crizotinib-d5 as an internal standard in the bioanalytical quantification of the tyrosine kinase inhibitor, Crizotinib. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices, ensuring the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other essential applications in drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

This compound is a deuterated analog of Crizotinib, meaning five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[1] This subtle modification results in a molecule that is chemically identical to Crizotinib in its behavior during sample preparation and chromatographic separation, yet is distinguishable by its higher mass in a mass spectrometer.[1] This distinction is the key to its function as an internal standard in a technique known as isotope dilution mass spectrometry.

The core principle is that a known amount of this compound is added to a biological sample (e.g., plasma, tissue homogenate) at the very beginning of the analytical workflow.[2][3] Any loss of the analyte (Crizotinib) during the subsequent multi-step process—including protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as any variability in instrument response—will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling and instrument performance.

Experimental Workflow and Signaling Context

The following diagram illustrates a typical experimental workflow for the quantification of Crizotinib using this compound as an internal standard.

G sample Biological Sample (e.g., Plasma) add_is Addition of This compound (IS) sample->add_is Spiking extract Extraction (e.g., Protein Precipitation) add_is->extract evap_recon Evaporation & Reconstitution extract->evap_recon lc Liquid Chromatography (Separation) evap_recon->lc ms Tandem Mass Spectrometry (Detection) lc->ms ratio Signal Ratio Calculation (Crizotinib / this compound) ms->ratio calib Calibration Curve Comparison ratio->calib quant Quantification of Crizotinib Concentration calib->quant

Figure 1: Experimental workflow for Crizotinib quantification.

Crizotinib itself is a potent inhibitor of several tyrosine kinases, including anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and hepatocyte growth factor receptor (MET).[4][5][6] By competitively binding to the ATP-binding pocket of these kinases, Crizotinib disrupts downstream signaling pathways that promote cell proliferation and survival, making it an effective therapeutic agent for certain types of non-small cell lung cancer.[5] The accurate measurement of its concentration in patients is crucial for optimizing therapeutic outcomes and minimizing toxicity.

The following diagram illustrates the signaling pathway inhibited by Crizotinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK ALK / ROS1 / MET Receptor Tyrosine Kinase P Phosphorylation RTK->P Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Crizotinib Crizotinib Crizotinib->RTK Inhibition

Figure 2: Crizotinib's mechanism of action on signaling pathways.

Quantitative Data and Mass Spectrometry Parameters

The quantification of Crizotinib and this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the multiple reaction monitoring (MRM) mode. This technique offers high selectivity and sensitivity. The following table summarizes typical mass spectrometry parameters reported in the literature.

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Crizotinib450.0 - 450.1260.0 - 260.2Positive Electrospray (ESI+)
This compound455.1 (calculated)Varies (isotope shift)Positive Electrospray (ESI+)

Note: The exact m/z values may vary slightly depending on the instrument and specific experimental conditions. The product ion for this compound will be shifted by the mass of the deuterium atoms in the fragment.

Detailed Experimental Protocols

While specific parameters may be optimized for different laboratories and instrumentation, the following sections outline a generalized experimental protocol based on published methods.[3][4][7]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Crizotinib and this compound (e.g., at 1 mg/mL) by dissolving the accurately weighed reference standards in a suitable organic solvent such as methanol or DMSO.[4]

  • Working Solutions: Prepare serial dilutions of the Crizotinib stock solution in methanol or an appropriate solvent to create working solutions for calibration standards and quality control (QC) samples.[4] A separate working solution of this compound is prepared for spiking into samples.[4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Crizotinib from plasma samples.[3][7]

  • To a 50 µL aliquot of the biological sample (e.g., human plasma), add a small volume (e.g., 5-20 µL) of the this compound internal standard working solution.[4][7]

  • Vortex the mixture for approximately 30 seconds to ensure homogeneity.[7]

  • Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to the sample.[4][7]

  • Vortex the mixture vigorously for 1-3 minutes to facilitate protein precipitation.[4][7]

  • Centrifuge the samples at high speed (e.g., 10,000-14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4][7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. The supernatant may be diluted further before injection into the LC-MS/MS system.[4][8]

Liquid Chromatography Conditions

The chromatographic separation is crucial for resolving Crizotinib and its internal standard from endogenous matrix components.

Parameter Typical Conditions
Column C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid or 0.1% Ammonium hydroxide in water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Elution Isocratic or Gradient
Column Temperature 40 - 50 °C

Note: The specific mobile phase composition and gradient program will depend on the column and desired separation characteristics.

Mass Spectrometry Conditions

The mass spectrometer is set up to detect and quantify the specific mass transitions for Crizotinib and this compound.

Parameter Typical Settings
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 300 - 500 °C
Collision Gas Argon

Conclusion

This compound serves as an indispensable tool in the accurate quantification of Crizotinib in complex biological matrices.[1] Its use as an internal standard within an isotope dilution LC-MS/MS methodology corrects for variability in sample preparation and instrument response, thereby ensuring the reliability of concentration measurements. This high degree of accuracy is paramount for the successful clinical development and therapeutic monitoring of Crizotinib, ultimately contributing to improved patient outcomes in the treatment of ALK- and ROS1-positive cancers. The detailed protocols and principles outlined in this guide provide a comprehensive framework for researchers and scientists working in this field.

References

Crizotinib-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crizotinib-d5, a deuterated analog of the potent tyrosine kinase inhibitor, Crizotinib. This compound is an essential tool in pharmacokinetic and bioanalytical research, serving as a stable isotope-labeled internal standard for the accurate quantification of Crizotinib in biological matrices. This document outlines the typical specifications found in a Certificate of Analysis, details a representative experimental protocol for its use, and illustrates the key signaling pathways affected by Crizotinib.

Certificate of Analysis: Typical Data

The Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following table summarizes the quantitative data typically presented in a CoA for this compound.

ParameterSpecification
Chemical Name (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine
CAS Number 1395950-84-1[1][2][3]
Molecular Formula C₂₁H₁₇D₅Cl₂FN₅O[2][3]
Molecular Weight 455.4 g/mol [2][3]
Purity (by HPLC) ≥98%
Deuterated Forms (d₁-d₅) ≥99%[2]
Appearance White to off-white solid
Solubility Soluble in Chloroform[2]

Crizotinib's Mechanism of Action and Signaling Pathways

Crizotinib is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of multiple receptor tyrosine kinases, including anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET).[2][4] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK.[5] This fusion results in a constitutively active ALK protein that drives tumor growth and survival through the activation of downstream signaling pathways. Crizotinib effectively inhibits the kinase activity of this fusion protein.[5][6]

The diagram below illustrates the ALK signaling pathway and the point of inhibition by Crizotinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression

Figure 1. Simplified ALK signaling pathway and Crizotinib's point of inhibition.

Experimental Protocols: Bioanalytical Method for Crizotinib Quantification

This compound is commonly used as an internal standard for the quantification of Crizotinib in biological samples, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The following is a representative protocol for this application.

1. Sample Preparation

  • Objective: To extract Crizotinib and the internal standard (this compound) from the biological matrix and remove interfering substances.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration will depend on the specific assay).

    • Vortex briefly to mix.

    • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate Crizotinib and this compound from other components and detect them with high sensitivity and specificity using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]

    • Mobile Phase A: 10 mM ammonium formate in water (pH 4.5).[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Crizotinib: Precursor ion (m/z) → Product ion (m/z) (e.g., 450.1 → 260.2)[9]

      • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 455.1 → 265.2)

3. Data Analysis

  • Objective: To determine the concentration of Crizotinib in the unknown samples.

  • Procedure:

    • Generate a calibration curve by plotting the peak area ratio of Crizotinib to this compound against the known concentrations of Crizotinib standards.

    • Use a linear regression analysis to fit the calibration curve.

    • Calculate the concentration of Crizotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this bioanalytical method is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Integrate Peak Integration MS->Integrate Cal_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantification of Crizotinib Cal_Curve->Quantify

Figure 2. Experimental workflow for the bioanalytical quantification of Crizotinib.

References

Commercial Suppliers and Technical Applications of Crizotinib-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for Crizotinib-d5, a deuterated analog of the potent tyrosine kinase inhibitor, Crizotinib. Intended for researchers and professionals in drug development, this document details available suppliers, compares technical specifications, and outlines relevant experimental protocols. Furthermore, it visualizes the core signaling pathways affected by Crizotinib and a typical experimental workflow utilizing its deuterated form.

Introduction to this compound

Crizotinib is a targeted cancer therapeutic that primarily functions as an inhibitor of anaplastic lymphoma kinase (ALK) and c-MET (hepatocyte growth factor receptor) tyrosine kinases.[1][2][3] By binding to the ATP-binding site of these kinases, Crizotinib blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][4] This mechanism has proven effective in treating non-small cell lung cancers (NSCLC) that harbor specific genetic alterations, such as the EML4-ALK fusion oncogene.[1][2]

This compound is a stable, isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Crizotinib in biological matrices.[5][6] Its use improves the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.[5]

Commercial Suppliers of this compound

A number of chemical and life science companies supply this compound for research purposes. The following table summarizes prominent commercial suppliers and their basic information.

SupplierLocationContact Information
Cayman ChemicalAnn Arbor, MI, USA--INVALID-LINK--
BOC SciencesShirley, NY, USA--INVALID-LINK--
Veeprho Life SciencesMultiple Locations--INVALID-LINK--[5]
SynZeal ResearchGujarat, India--INVALID-LINK--
Simson Pharma LimitedMumbai, India--INVALID-LINK--, --INVALID-LINK--[7]
MedChemExpressMonmouth Junction, NJ, USA--INVALID-LINK--
ClinivexToronto, ON, Canada--INVALID-LINK--

Technical Specifications

The technical specifications for this compound can vary between suppliers. Researchers should carefully consider these parameters based on their experimental needs. The data below has been compiled from the suppliers' public information.

ParameterCayman Chemical[8]BOC Sciences[]Veeprho[5]SynZeal[10]MedChemExpress[11]
CAS Number 1395950-84-11395950-48-71395950-84-11395950-84-11395950-84-1
Molecular Formula C₂₁H₁₇D₅Cl₂FN₅OC₂₁H₁₇D₅Cl₂FN₅OC₂₁H₁₇D₅Cl₂FN₅OC₂₁H₁₇D₅Cl₂FN₅OC₂₁H₁₇D₅Cl₂FN₅O
Molecular Weight 455.4 g/mol 455.37 g/mol 455.37 g/mol 455.4 g/mol 455.37 g/mol
Purity ≥99% deuterated forms (d₁-d₅)95% by HPLC; 95% atom DNot specifiedSynthesis on demand99.60%
Appearance A solidLight Tan SolidNot specifiedNot specifiedNot specified
Solubility Chloroform: solubleNot specifiedNot specifiedNot specifiedNot specified
Storage -20°CNot specifiedNot specifiedAmbient shipping-80°C (6 months); -20°C (1 month)
Stability ≥ 4 yearsNot specifiedNot specifiedNot specifiedNot specified

Key Signaling Pathway of Crizotinib

Crizotinib exerts its anti-tumor effects by inhibiting key tyrosine kinases, which in turn disrupts multiple downstream signaling cascades that are critical for cancer cell proliferation and survival.[4]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT MEK_ERK MEK/ERK Pathway ALK->MEK_ERK cMET c-MET cMET->PI3K_AKT cMET->JAK_STAT cMET->MEK_ERK Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->cMET Inhibits CellGrowth Cell Growth/Proliferation PI3K_AKT->CellGrowth JAK_STAT->CellGrowth Apoptosis Apoptosis JAK_STAT->Apoptosis MEK_ERK->CellGrowth G SampleCollection 1. Biological Sample Collection (e.g., Plasma) Spiking 2. Spike with This compound (IS) SampleCollection->Spiking Extraction 3. Protein Precipitation & Extraction Spiking->Extraction UPLC 4. UPLC Separation Extraction->UPLC MSMS 5. MS/MS Detection (MRM) UPLC->MSMS DataAnalysis 6. Data Processing & Quantification MSMS->DataAnalysis

References

Crizotinib-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crizotinib-d5, the deuterated analog of the potent dual ALK and c-MET inhibitor, Crizotinib. This document details its molecular characteristics, applications in experimental setting, and the signaling pathways it modulates.

Core Molecular and Physical Properties

This compound is a stable isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Crizotinib in biological samples using mass spectrometry.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₇D₅Cl₂FN₅O[1][2][3][4][5]
Molecular Weight 455.37 g/mol [1][5]
Appearance Light Tan Solid[1][2]
Purity ≥95% by HPLC; ≥95% atom D[1][2]
Solubility Soluble in Chloroform[4]
CAS Number 1395950-48-7[1][2]

Pharmacokinetic Parameters of Crizotinib (Unlabeled)

The pharmacokinetic properties of Crizotinib have been extensively studied. The data presented below is for the unlabeled compound, as this compound is primarily used as an analytical standard and not for therapeutic purposes.

ParameterValue
Bioavailability 43% (range: 32%-66%)
Time to Peak Concentration (Tmax) 4 to 6 hours
Volume of Distribution (Vss) 1772 L
Plasma Protein Binding 91%
Metabolism Primarily hepatic, via CYP3A4 and CYP3A5
Elimination Half-Life 42 hours
Excretion Feces (63%), Urine (22%)

Experimental Protocols: Quantification of Crizotinib using this compound

This compound is crucial for the accurate quantification of Crizotinib in pharmacokinetic and other research studies. Below is a typical experimental workflow for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental workflow for Crizotinib quantification.

A detailed protocol for the LC-MS/MS method is as follows:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a known concentration of this compound solution as the internal standard.

    • Precipitate the plasma proteins by adding a solvent such as acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.

    • Chromatographically separate Crizotinib and this compound from other plasma components.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The mass transitions for Crizotinib and this compound are monitored.

  • Data Analysis:

    • Calculate the peak area ratio of Crizotinib to this compound.

    • Determine the concentration of Crizotinib in the plasma sample by comparing the peak area ratio to a standard curve.

Signaling Pathways Modulated by Crizotinib

Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases. By blocking the activity of these kinases, Crizotinib disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

ALK Signaling Pathway Inhibition

In certain cancers, a chromosomal rearrangement can lead to the formation of a fusion protein, such as EML4-ALK, which is constitutively active. Crizotinib inhibits the autophosphorylation of this fusion protein, thereby blocking downstream signaling cascades.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits

Inhibition of the EML4-ALK signaling pathway by Crizotinib.

c-MET Signaling Pathway Inhibition

The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling pathways. Crizotinib inhibits this phosphorylation, thereby blocking these signaling events.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Crizotinib Crizotinib Crizotinib->cMET Inhibits

References

Methodological & Application

Application Notes and Protocols for Crizotinib-d5 in LC-MS/MS Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a pivotal oral tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) that is anaplastic lymphoma kinase (ALK)-positive or ROS1-positive.[1][2][3] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, necessitating robust and reliable bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of crizotinib in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Crizotinib-d5 as the stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability in extraction and ionization, thereby ensuring the accuracy and precision of the assay.[4]

Crizotinib functions by inhibiting key signaling pathways involved in cell proliferation and survival, including those mediated by ALK, hepatocyte growth factor receptor (HGFR, c-Met), and ROS1.[1][3][5] Genetic rearrangements, such as the EML4-ALK fusion oncogene, lead to constitutive activation of these kinases, driving tumor growth.[2][5] Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and downstream signaling.[1][5]

Quantitative Bioanalytical Method Validation

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for crizotinib quantification in plasma. These methods demonstrate the feasibility of achieving high sensitivity, accuracy, and precision, in line with regulatory guidelines from bodies like the FDA.[6][7][8]

Table 1: Summary of LC-MS/MS Method Parameters for Crizotinib Quantification

ParameterHuman PlasmaMouse Plasma
Linearity Range 5 - 5000 ng/mL[4]2 - 2000 ng/mL[4]
5 - 500 ng/mL[9]10 - 10,000 ng/mL[10]
50 - 1,000 ng/mL[11]
Lower Limit of Quantification (LLOQ) 5 ng/mL[4][9]2 ng/mL[4]
2 ng/mL[12]
20 ng/mL[13]
Intra-day Precision (%CV) < 9%[4]< 9%[4]
3.4 - 4.8%[10]
Inter-day Precision (%CV) < 9%[4]< 9%[4]
3.6 - 4.9%[10]
Accuracy within 8% of nominal[4]within 8% of nominal[4]
107 - 112%[10]
88.26 - 110.59%[12]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a high-throughput method utilizing a 96-well SPE plate format.[4]

Materials:

  • Human or mouse plasma

  • Crizotinib and this compound stock solutions (1 mg/mL in methanol:water 80:20 v/v)[4]

  • Crizotinib working solutions for calibration standards and quality controls (prepared by diluting stock solutions in methanol:water 50:50 v/v)[4]

  • This compound internal standard working solution (e.g., 1000 ng/mL in methanol:water 50:50 v/v)[4]

  • 0.1% Phosphoric acid in water

  • Methanol (MeOH)

  • Water (H₂O)

  • 96-well SPE plate (e.g., Oasis HLB)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., Methanol:Water 20:80 v/v)[4]

Procedure:

  • Sample Spiking: To 50 µL of plasma sample, add the appropriate volume of Crizotinib working solution for calibration standards and QCs. For all samples except the blank, add a fixed amount of the this compound internal standard working solution.

  • Dilution: Dilute the plasma samples with 0.1% phosphoric acid solution.[4]

  • SPE Plate Conditioning: Condition the wells of the 96-well SPE plate with 200 µL of MeOH, followed by 200 µL of H₂O.[4]

  • Sample Loading: Load the diluted plasma samples onto the conditioned SPE plate.

  • Washing: Wash the wells twice with 200 µL of H₂O to remove interferences.[4]

  • Elution: Elute Crizotinib and this compound with 100 µL of MeOH.[4]

  • Drying: Dry the eluate completely under a stream of nitrogen gas.[4]

  • Reconstitution: Reconstitute the dried residue with 300 µL of the reconstitution solution.[4]

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[4]

Sample Preparation: Protein Precipitation (PPT)

This is a simpler and faster alternative to SPE, suitable for high-throughput analysis.[9][10]

Materials:

  • Human or mouse plasma

  • Crizotinib and this compound stock solutions

  • Crizotinib working solutions

  • This compound internal standard working solution

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Procedure:

  • Sample Spiking: To 50 µL of plasma, add 20 µL of the this compound internal standard working solution (except for the blank sample).[9]

  • Precipitation: Add 120 µL of methanol, vortex for 30 seconds, then add 800 µL of acetonitrile and vortex for another 1.5 minutes.[9]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Transfer 800 µL of the supernatant to a clean tube or UPLC vial.[9]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of a 50:50 mixture of methanol and acetonitrile.[9]

  • Injection: Inject a 5 µL volume for LC-MS/MS analysis.[9]

LC-MS/MS Parameters

The following are typical parameters that can be optimized for specific instrumentation.

Table 2: Example LC-MS/MS Conditions for Crizotinib Analysis

ParameterCondition
LC System UPLC or HPLC system
Column Supelco Discovery C18 (50 x 2.1 mm, 5.0 µm)[4] or Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Ammonium hydroxide in water[10] or 0.1% formic acid in water
Mobile Phase B Methanol[4][10]
Flow Rate 0.4 mL/min[9]
Gradient A gradient elution is typically used, starting with a higher percentage of aqueous phase and ramping up the organic phase.
Injection Volume 5 µL[4][9]
MS System Triple quadrupole mass spectrometer[10]
Ionization Mode Electrospray Ionization (ESI), Positive[4][9]
MRM Transitions Crizotinib: m/z 450.2 > 260.2[4] or m/z 450.0 > 260.0[9]
This compound (ISTD): m/z 457.2 > 267.3[4]
Source Temperature 150 °C[9]
Desolvation Temperature 300 °C[9]
Capillary Voltage 3.10 kV[9]

Visualizations

Crizotinib Bioanalytical Workflow

Figure 1: Crizotinib Bioanalytical Workflow using LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 50 µL) spike_is Spike with this compound (Internal Standard) plasma->spike_is prep_method Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) spike_is->prep_method extract Extract prep_method->extract lc_separation LC Separation (e.g., C18 column) extract->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio of Crizotinib/Crizotinib-d5) data_acquisition->quantification calibration_curve Calibration Curve Generation quantification->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: Workflow for Crizotinib quantification in plasma.

Crizotinib Mechanism of Action: Simplified Signaling Pathway

Figure 2: Simplified Crizotinib Signaling Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK cMET c-MET cMET->STAT3 cMET->AKT cMET->ERK ROS1 ROS1 ROS1->STAT3 ROS1->AKT ROS1->ERK Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMET Crizotinib->ROS1 Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Crizotinib inhibits key oncogenic signaling pathways.

References

Application Notes and Protocols for Crizotinib Analysis using Crizotinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Crizotinib in biological matrices, primarily human plasma, using Crizotinib-d5 as a stable isotope-labeled internal standard (ISTD). The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and therapeutic drug monitoring studies.

Overview

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] Accurate quantification of Crizotinib in biological samples is crucial for understanding its pharmacokinetics and for optimizing patient dosing. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[2] This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from validated LC-MS/MS methods for Crizotinib analysis.

ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Protein Precipitation
Biological Matrix Human PlasmaHuman Plasma
Internal Standard This compound ([2H5,13C2]-Crizotinib)[3]Paroxetine[4]
Linearity Range 5 - 5000 ng/mL[3]5 - 500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]5 ng/mL[4]
Intra-day Precision (%CV) < 9%[3]Not explicitly stated, but accuracy was within acceptable limits.
Inter-day Precision (%CV) < 9%[3]Not explicitly stated, but accuracy was within acceptable limits.
Accuracy Within 8% of nominal concentration[3]Within ±15% deviation from the mean calculated concentration for stability tests.[4]
Extraction Recovery Not explicitly stated, but the method was validated.[3]Not explicitly stated, but the method was validated.[4]

Experimental Protocols

Materials and Reagents
  • Crizotinib analytical standard

  • This compound (internal standard)[2]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (or ammonium hydroxide as per method)

  • Human plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Stock and Working Solution Preparation
  • Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in a suitable solvent such as methanol or a methanol:water (80:20 v/v) mixture.[3]

  • This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Crizotinib stock solution.[3]

  • Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with a suitable diluent (e.g., methanol:water 50:50 v/v) to create calibration standards and quality control (QC) samples.[3]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 1000 ng/mL.[3]

Sample Preparation Protocols

This method offers cleaner extracts compared to protein precipitation.[3]

  • Sample Aliquoting: To 50 µL of human plasma, add 10 µL of the this compound internal standard working solution.[3]

  • Acidification: Add 125 µL of 4% phosphoric acid to the sample to minimize protein-drug interactions.[3]

  • SPE Cartridge Conditioning: Condition the SPE wells with 200 µL of methanol followed by 200 µL of water.[3]

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 200 µL of water to remove interfering substances.[3]

  • Elution: Elute Crizotinib and this compound with 100 µL of methanol.[3]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the residue in 300 µL of a solution that mimics the initial mobile phase conditions (e.g., Methanol:Water 20:80 v/v).[3]

This is a simpler and faster method suitable for high-throughput analysis.[4]

  • Sample Aliquoting: To 50 µL of plasma, add 20 µL of the internal standard working solution (in this cited method, paroxetine was used, but this compound is recommended for better accuracy).[4]

  • Precipitation: Add 120 µL of methanol and vortex for 30 seconds. Then, add 800 µL of acetonitrile and vortex for 1.5 minutes.[4]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.[4]

  • Supernatant Transfer: Transfer 800 µL of the clear supernatant to a clean tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of a 50:50 mixture of methanol and acetonitrile.[4]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

  • LC System: UPLC or HPLC system

  • Column: A C18 column, such as a Supelco Discovery C18 (50 x 2.1mm, 5.0 µm) or Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm), is commonly used.[3][4]

  • Mobile Phase: A gradient elution using a combination of an acidified or basified aqueous phase (e.g., 0.1% formic acid or 0.1% ammonium hydroxide in water) and an organic phase (e.g., methanol or acetonitrile) is typical.[1][4]

  • Flow Rate: Approximately 0.3 - 0.4 mL/min.[1][4]

  • Injection Volume: 5 µL.[3][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Crizotinib: m/z 450.2 > 260.2[3]

    • This compound: m/z 457.2 > 267.3[3]

Visualizations

SPE_Workflow plasma Plasma Sample (50 µL) istd Add this compound ISTD (10 µL) plasma->istd acid Add 4% Phosphoric Acid (125 µL) istd->acid load Load Sample acid->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash (2x 200 µL Water) load->wash elute Elute (100 µL Methanol) wash->elute dry Dry Down (Nitrogen) elute->dry reconstitute Reconstitute dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: Solid-Phase Extraction (SPE) Workflow for Crizotinib.

PP_Workflow plasma Plasma Sample (50 µL) istd Add ISTD plasma->istd precipitate Add Methanol & Acetonitrile (Protein Precipitation) istd->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: Protein Precipitation Workflow for Crizotinib.

Analytical_Logic sample Prepared Sample lc LC Separation (C18 Column) sample->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision Cell) ms1->cid ms1->cid Crizotinib: 450.2 This compound: 457.2 ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector ms2->detector Crizotinib: 260.2 This compound: 267.3 data Data Acquisition & Quantification detector->data

Caption: LC-MS/MS Analytical Logic for Crizotinib Quantification.

References

Application Notes and Protocols for Crizotinib-d5 in Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crizotinib is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor), and ROS1.[1][2][3] It is a cornerstone therapy for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1][4] Understanding the tissue distribution of crizotinib is crucial for elucidating its efficacy and potential toxicities. Crizotinib-d5, a deuterated analog of crizotinib, serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise measurement of crizotinib concentrations in various biological matrices. These application notes provide a framework for conducting tissue distribution studies of crizotinib, employing this compound as an internal standard.

Mechanism of Action of Crizotinib

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of oncogenic fusion proteins such as EML4-ALK, which are constitutively active in certain cancers.[2][4] This inhibition blocks downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5] The primary signaling pathways affected by crizotinib include the JAK/STAT, PI3K/AKT, and MEK/ERK pathways.[5]

Crizotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_mek_erk MEK/ERK Pathway cluster_nucleus Nucleus EML4-ALK EML4-ALK PI3K PI3K EML4-ALK->PI3K JAK JAK EML4-ALK->JAK RAS RAS EML4-ALK->RAS Crizotinib Crizotinib Crizotinib->EML4-ALK Inhibition AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 Proliferation Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Crizotinib Signaling Pathway Inhibition.

Application: Tissue Distribution Studies in Preclinical Models

The following protocol outlines a typical workflow for assessing the tissue distribution of crizotinib in a mouse model. This compound is utilized as an internal standard during the sample analysis phase to ensure data accuracy.

Experimental Workflow

Experimental_Workflow Animal Dosing Animal Dosing Tissue Collection Tissue Collection Animal Dosing->Tissue Collection Time Points Homogenization Homogenization Tissue Collection->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Add this compound (IS) LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for Crizotinib Tissue Distribution Study.

Protocols

Animal Dosing and Sample Collection

This protocol is based on a study investigating the tissue distribution of crizotinib in mice.[6][7][8]

Materials:

  • Male and female mice (e.g., Kunming mice)

  • Crizotinib

  • Vehicle (e.g., 0.5% carboxymethyl cellulose sodium (CMC-Na))

  • Oral gavage needles

  • Surgical instruments for dissection

  • Saline solution

  • Filter paper

  • Cryovials

Procedure:

  • Acclimate animals for at least one week prior to the experiment.

  • Fast animals overnight before dosing.

  • Prepare a suspension of crizotinib in the vehicle at the desired concentration (e.g., 50 mg/mL).[8]

  • Administer a single oral dose of crizotinib to each mouse via gavage. The dosage will depend on the study's objectives (e.g., a toxicokinetic study might use a high dose like 500 mg/kg).[8]

  • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize a subset of animals.

  • Immediately collect tissues of interest (e.g., brain, heart, liver, lung, kidney, spleen, fat, muscle, stomach, large intestine, and small intestine).[8]

  • Rinse each tissue with cold saline to remove excess blood and blot dry with filter paper.[8]

  • Weigh each tissue sample and store it in labeled cryovials at -80°C until homogenization.

Tissue Homogenization and Sample Preparation

Materials:

  • Frozen tissue samples

  • Ice-cold saline

  • Tissue homogenizer

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Methanol

  • This compound internal standard (IS) solution (e.g., 400 ng/mL in methanol)

  • Apatinib can also be used as an internal standard.[6][7][8]

Procedure:

  • Thaw tissue samples on ice.

  • Add a specific volume of ice-cold saline to each tissue sample to achieve a desired weight-to-volume ratio (e.g., 1:5 w/v for most tissues, 1:3 w/v for heart).[7]

  • Homogenize the tissues until a uniform suspension is obtained.

  • To a 1.5 mL centrifuge tube, add 50 µL of the tissue homogenate.[8]

  • Spike the sample with 5 µL of the this compound internal standard solution.[8]

  • Add 200 µL of methanol for protein precipitation and vortex for 3 minutes.[8]

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube and mix with an equal volume of 60% (v/v) methanol-water solution.[8]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Instrumentation:

  • A validated LC-MS/MS system is required. The following parameters are provided as a starting point and should be optimized.[6][7][8]

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) or equivalent.[7][8]

  • Mobile Phase A: 0.3% formic acid in water.[7][8]

  • Mobile Phase B: Methanol.[7][8]

  • Gradient Elution: A suitable gradient should be developed to separate crizotinib and this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.[7][8]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[6][7][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Crizotinib: m/z 450.1 → 260.2.[6][7][8]

    • This compound: The transition will be shifted by +5 Da (or the appropriate mass difference) from the parent and/or fragment ion of crizotinib. This needs to be determined empirically.

    • Apatinib (alternative IS): m/z 398.2 → 212.0.[6][7][8]

Quantitative Data Presentation

The following table summarizes the tissue distribution of crizotinib in mice at various time points after a single oral administration of 500 mg/kg. Concentrations are expressed as mean ± standard deviation (ng/g). This data is adapted from a published study.[6][7][8]

Tissue0.5 h1 h2 h4 h8 h24 h
Brain 186 ± 58245 ± 89201 ± 76154 ± 6398 ± 4135 ± 15
Heart 1254 ± 4321567 ± 5111102 ± 398876 ± 312543 ± 201187 ± 76
Liver 15678 ± 453218976 ± 512313456 ± 401210987 ± 35437654 ± 28762345 ± 987
Lung 18765 ± 512322456 ± 601216789 ± 498713456 ± 41239876 ± 31233456 ± 1234
Kidney 8765 ± 298710987 ± 35438765 ± 29876543 ± 21234321 ± 15671234 ± 567
Spleen 10987 ± 354313456 ± 412310987 ± 35438765 ± 29876543 ± 21232123 ± 876
Fat 3456 ± 12344321 ± 15673456 ± 12342123 ± 8761234 ± 567567 ± 234
Muscle 2345 ± 9873456 ± 12342345 ± 9871234 ± 567876 ± 312312 ± 123
Stomach 23456 ± 601218765 ± 512312345 ± 40128765 ± 29874321 ± 15671234 ± 567
Large Intestine 12345 ± 401215678 ± 453210987 ± 35438765 ± 29875432 ± 20121567 ± 654
Small Intestine 18765 ± 512322456 ± 601216789 ± 498713456 ± 41239876 ± 31233456 ± 1234

Conclusion

These application notes provide a comprehensive guide for researchers and scientists interested in conducting tissue distribution studies of crizotinib using this compound as an internal standard. The provided protocols and data serve as a valuable resource for designing and executing robust pharmacokinetic and toxicokinetic studies, ultimately contributing to a better understanding of the pharmacology of this important anticancer agent. The use of a deuterated internal standard like this compound is critical for achieving the high level of accuracy and precision required in regulated bioanalysis.

References

Application Notes: Crizotinib-d5 as an Internal Standard for Therapeutic Drug Monitoring of Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crizotinib is a potent oral tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and hepatocyte growth factor receptor (MET).[1] It is a standard first-line therapy for ALK-rearranged and ROS1-rearranged non-small cell lung cancer (NSCLC).[1] Therapeutic Drug Monitoring (TDM) of crizotinib is crucial to optimize treatment efficacy and minimize toxicity, as patient response and adverse events can be correlated with plasma drug concentrations.[2] To ensure accurate quantification of crizotinib in biological matrices, a reliable internal standard (IS) is essential. Crizotinib-d5, a stable isotope-labeled derivative of crizotinib, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods due to its similar physicochemical properties and co-elution with the analyte, which compensates for variability in sample preparation and instrument response.

Mechanism of Action of Crizotinib

Crizotinib functions as a competitive inhibitor at the ATP-binding site of target kinases.[3] In certain cancers, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK, which results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival.[4] Crizotinib effectively blocks the kinase activity of this aberrant fusion protein, thereby inhibiting downstream signaling pathways crucial for tumor growth.[4][5] In addition to ALK, crizotinib also inhibits other receptor tyrosine kinases like c-MET and ROS1.[4]

Below is a diagram illustrating the signaling pathway inhibited by Crizotinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK P Phosphorylation EML4-ALK->P ATP Crizotinib Crizotinib Crizotinib->EML4-ALK Inhibits Downstream_Signaling Downstream Signaling (e.g., STAT3, AKT, ERK) P->Downstream_Signaling Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Signaling->Gene_Expression

Crizotinib Inhibition of EML4-ALK Signaling Pathway

Quantitative Data Summary

The following tables summarize the validation parameters of various LC-MS/MS methods for the quantification of crizotinib in human plasma. While this compound is an ideal internal standard, other compounds have also been utilized and are included for comparison.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compound2 - 20002[6]
This compound5 - 50005[6]
Paroxetine5 - 5005[3]
Midazolam0.1 - 10000.1[7]
ApatinibNot SpecifiedNot Specified[1]
Not Specified20 - 200020[8]

Table 2: Precision and Accuracy

Internal StandardConcentration (ng/mL)Precision (%RSD)Accuracy (%RE)Reference
This compound2, 8, 80, 800, 1600 (Mouse Plasma)<9%Within 8%[9]
This compound5, 15, 150, 1500, 4000 (Human Plasma)<9%Within 8%[9]
Paroxetine15, 100, 400Intra-day: <15%, Inter-day: <15%Intra-day: ±15%, Inter-day: ±15%[3]
Midazolam0.1, 0.2, 500, 800<8.27%-4.56 to 7.08%[7]
Not specifiedNot specifiedIntra-day: <9.0%97% to 112%[10]

Table 3: Recovery and Matrix Effect

Internal StandardRecovery (%)Matrix Effect (%)Reference
This compoundNot SpecifiedNot Specified[6][9]
Paroxetine>85%Not Significant[3]
Midazolam>87.12%Not Significant[7]
ApatinibNot SpecifiedNot Specified[1]

Experimental Protocols

A generalized protocol for the quantification of crizotinib in human plasma using this compound as an internal standard is described below. This protocol is a synthesis of methodologies reported in the cited literature.[6][9]

1. Materials and Reagents

  • Crizotinib reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank, drug-free)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve crizotinib and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1000 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (calibration standards, QC samples, or patient samples) into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add a protein precipitation agent, such as acetonitrile or methanol (typically 3-4 times the plasma volume).

  • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The following diagram outlines the experimental workflow.

Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS Add_Solvent Add Protein Precipitation Solvent Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS

References

Application Note: High-Throughput Protein Precipitation Protocol for the Quantification of Crizotinib in Human Plasma Samples Using Crizotinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the efficient precipitation of proteins from human plasma samples for the subsequent quantification of Crizotinib. The method employs a simple and rapid protein precipitation technique using acetonitrile, with Crizotinib-d5 utilized as an internal standard (IS) for accurate analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for pharmacokinetic studies and therapeutic drug monitoring of Crizotinib.

Introduction

Crizotinib is a potent small-molecule tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK), c-Met, and ROS1 receptor tyrosine kinases.[1][2][3] It is a crucial therapeutic agent in the treatment of certain types of non-small cell lung cancer (NSCLC).[2][4] Accurate quantification of Crizotinib in plasma is essential for pharmacokinetic analysis and to ensure optimal therapeutic exposure. Protein precipitation is a widely used sample preparation technique in bioanalysis due to its simplicity, speed, and cost-effectiveness.[5][6] This method effectively removes a large proportion of proteins from biological matrices, which can interfere with downstream analysis.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[7]

This application note details a straightforward protein precipitation protocol using acetonitrile for the extraction of Crizotinib from human plasma. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of the analyte.

Experimental Protocol

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of multiple tyrosine kinase inhibitors in human plasma.

Materials and Reagents:

  • Human plasma (collected in K2-EDTA tubes)

  • Crizotinib reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Stock and Working Solution Preparation:

  • Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in methanol to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Crizotinib Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Procedure:

  • Thaw frozen plasma samples on ice or at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 100 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and to facilitate protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Data Presentation

The following tables summarize the expected quantitative performance of this method based on a validated LC-MS/MS assay.[7]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Crizotinib10.0 - 100010.0

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10.0< 15< 1585 - 115
Low QC30.0< 15< 1585 - 115
Medium QC300< 15< 1585 - 115
High QC800< 15< 1585 - 115

CV: Coefficient of Variation

Visualizations

G cluster_workflow Experimental Workflow plasma 1. Plasma Sample (50 µL) is_addition 2. Add 100 µL this compound in Acetonitrile plasma->is_addition Spike with Internal Standard vortex 3. Vortex (1 min) is_addition->vortex Precipitate Proteins centrifuge 4. Centrifuge (12,000 x g, 10 min) vortex->centrifuge Pellet Precipitate supernatant 5. Collect Supernatant centrifuge->supernatant Separate Supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for plasma protein precipitation.

G cluster_pathway Crizotinib Signaling Pathway Inhibition Crizotinib Crizotinib ALK ALK Fusion Protein Crizotinib->ALK Inhibits cMet c-Met Receptor Crizotinib->cMet Inhibits ROS1 ROS1 Fusion Protein Crizotinib->ROS1 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ALK->Downstream cMet->Downstream ROS1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Crizotinib's mechanism of action.

References

Application Note: High-Throughput Quantification of Crizotinib in Human Plasma using a Validated UPLC-MS/MS Method with Crizotinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Crizotinib in human plasma. Crizotinib is a potent oral tyrosine kinase inhibitor targeting ALK, ROS1, and MET, crucial in the treatment of specific cancers like non-small cell lung cancer.[1][2] The method employs a stable isotope-labeled internal standard, Crizotinib-d5, to ensure high accuracy and precision.[3] A simple protein precipitation step is utilized for sample preparation, allowing for a rapid and efficient workflow suitable for high-throughput analysis in clinical and preclinical pharmacokinetic studies.[4][5] The method was validated according to established bioanalytical method validation guidelines.[1]

Introduction

Crizotinib is a targeted therapeutic agent that acts as a competitive inhibitor at the ATP-binding pocket of key tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and the Hepatocyte Growth Factor (MET) receptor.[1][4] These signaling pathways are often dysregulated in various cancers, making Crizotinib an effective treatment for specific patient populations. Therapeutic drug monitoring and pharmacokinetic studies are essential to optimize dosing and minimize toxicity. This necessitates a reliable and sensitive bioanalytical method for the quantification of Crizotinib in biological matrices. UPLC-MS/MS offers superior speed, resolution, and sensitivity for such applications.[4] This application note presents a complete protocol for the quantification of Crizotinib in human plasma using this compound as the internal standard (ISTD).[3]

Signaling Pathway of Crizotinib

G cluster_membrane cluster_drug cluster_pathways cluster_cellular_effects ALK ALK STAT3 STAT3 ALK->STAT3 PI3K_AKT PI3K/AKT ALK->PI3K_AKT ROS1 ROS1 RAS_MAPK RAS/MAPK ROS1->RAS_MAPK MET c-MET MET->PI3K_AKT Crizotinib Crizotinib Crizotinib->ALK Crizotinib->ROS1 Crizotinib->MET Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation

Caption: Crizotinib inhibits ALK, ROS1, and c-MET signaling pathways.

Experimental Protocol

Materials and Reagents
  • Crizotinib reference standard (≥99% purity)

  • This compound (Internal Standard, ISTD) (≥99% purity)[3]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-CLASS or equivalent

  • Mass Spectrometer: SCIEX TRIPLE QUAD™ 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

  • Analytical Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of Crizotinib and this compound by dissolving the accurately weighed compounds in methanol.[1][4] Store at -20°C.[1]

  • Working Solutions:

    • Prepare intermediate and working standard solutions of Crizotinib by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) samples.[7]

    • Prepare the ISTD working solution by diluting the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[4][5]

  • Pipette 50 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate proteins.[5]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method Workflow

G start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep injection UPLC Injection (5 µL) sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection quantification Data Analysis & Quantification detection->quantification end End quantification->end

Caption: Experimental workflow for Crizotinib analysis.

Chromatographic and Mass Spectrometric Conditions

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.4 mL/min[4]
Gradient Isocratic or Gradient (e.g., 80:20 Methanol:0.1% Ammonium Hydroxide)[4]
Column Temperature 40°C
Injection Volume 5 µL[9]
Run Time ~2-4 minutes[4][9]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.1 kV[4]
Source Temperature 150°C[4]
Desolvation Temperature 300°C[4]
Desolvation Gas Flow 500 L/h (Nitrogen)[4]
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Crizotinib 450.2260.234
Crizotinib (Qualifier) 450.2177.1-
This compound (ISTD) 457.2267.3-

(Collision energy may require optimization based on the specific instrument used)

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

Table 4: Linearity and Sensitivity

ParameterResult
Linearity Range 5 - 5000 ng/mL in human plasma[7]
Correlation Coefficient (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[4]

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 5< 15< 1585 - 115
Low (LQC) 15< 15< 1585 - 115
Medium (MQC) 100< 15< 1585 - 115
High (HQC) 400< 15< 1585 - 115

(Data represents typical acceptance criteria based on FDA guidelines)[1]

Conclusion

This application note describes a simple, rapid, and sensitive UPLC-MS/MS method for the quantification of Crizotinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability. The short run time and straightforward protein precipitation sample preparation make this method highly suitable for high-throughput analysis in a research or clinical setting for pharmacokinetic studies and therapeutic drug monitoring.

References

Troubleshooting & Optimization

Crizotinib-d5 Stability in Biological Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Crizotinib-d5 in various biological matrices. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during bioanalytical method development and sample analysis.

Stability of this compound: An Overview

This compound is a deuterated stable isotope-labeled internal standard for Crizotinib, a potent inhibitor of ALK and c-Met tyrosine kinases. Accurate quantification of Crizotinib in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The stability of the internal standard, this compound, is a critical factor in ensuring the reliability of these bioanalytical methods.

While specific stability data for this compound is not extensively published, it is a widely accepted scientific practice to assume that the stability of a deuterated internal standard is comparable to its non-deuterated counterpart. This assumption is based on the minimal impact of deuterium substitution on the physicochemical properties of the molecule. Therefore, the stability data presented here for Crizotinib can be considered a reliable indicator for the stability of this compound.

Quantitative Stability Data

The following tables summarize the stability of Crizotinib in human plasma under various storage and handling conditions. This data is extrapolated from a validated UPLC-MS/MS method for the estimation of Crizotinib in human plasma[1].

Table 1: Bench-Top Stability of Crizotinib in Human Plasma at Room Temperature (~25°C) [1]

Spiked Concentration (ng/mL)Duration (hours)Recovery (%)Precision (RSD, %)
15.00699.726.1
400.006100.422.0

Table 2: Freeze-Thaw Stability of Crizotinib in Human Plasma [1]

Spiked Concentration (ng/mL)Number of CyclesRecovery (%)Precision (RSD, %)
15.00399.536.3
400.00399.512.8

Table 3: Autosampler Stability of Crizotinib in Reconstituted Samples at 8°C [1]

Spiked Concentration (ng/mL)Duration (hours)Recovery (%)Precision (RSD, %)
15.004898.755.2
400.004899.213.1

Table 4: Long-Term Stability of Crizotinib in Human Plasma at -80°C [1]

Spiked Concentration (ng/mL)Duration (days)Recovery (%)Precision (RSD, %)
15.006097.894.5
400.006098.542.7

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below. These protocols are based on established bioanalytical method validation guidelines.

Protocol 1: Bench-Top Stability Assessment
  • Sample Preparation: Spike known concentrations of this compound into the biological matrix (e.g., human plasma) at low and high-quality control (QC) levels.

  • Storage: Aliquot the spiked samples and leave them on the bench-top at room temperature (approximately 25°C) for a specified period (e.g., 6 hours).

  • Sample Processing: After the designated time, process the samples using a validated extraction method.

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the mean concentration of the stability samples against freshly prepared and processed samples (comparison samples). The deviation should be within ±15%.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike known concentrations of this compound into the biological matrix at low and high QC levels.

  • Freeze-Thaw Cycles: Subject the spiked samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.

  • Sample Processing: After the final thaw, process the samples using a validated extraction method.

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the mean concentration of the stability samples against freshly prepared and processed samples that have not undergone freeze-thaw cycles. The deviation should be within ±15%.

Protocol 3: Long-Term Stability Assessment
  • Sample Preparation: Spike known concentrations of this compound into the biological matrix at low and high QC levels.

  • Storage: Store the spiked samples at a specified temperature (e.g., -80°C) for an extended period (e.g., 60 days).

  • Sample Retrieval and Processing: At designated time points, retrieve the samples, allow them to thaw unassisted at room temperature, and process them using a validated extraction method.

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the mean concentration of the long-term stability samples against freshly prepared and processed samples. The deviation should be within ±15%.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound in a biological matrix.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_comparison Comparison start Start spike Spike Biological Matrix with this compound start->spike aliquot Aliquot Samples spike->aliquot bench_top Bench-Top (Room Temp) aliquot->bench_top Short-Term freeze_thaw Freeze-Thaw Cycles (-80°C to RT) aliquot->freeze_thaw Freeze-Thaw long_term Long-Term (-80°C) aliquot->long_term Long-Term process Sample Processing (Extraction) bench_top->process freeze_thaw->process long_term->process lcms LC-MS/MS Analysis process->lcms data Data Evaluation lcms->data end Stable data->end Results within ±15% of Fresh Samples fresh Freshly Prepared Samples fresh->process

Experimental workflow for this compound stability assessment.

Troubleshooting Guide and FAQs

This section addresses potential issues and frequently asked questions that researchers may encounter during the stability assessment of this compound.

Q1: I am observing significant degradation of this compound in my plasma samples, even during short-term storage. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in plasma:

  • Enzymatic Degradation: Plasma contains various enzymes that can metabolize drugs. Ensure that samples are collected with appropriate anticoagulants and protease inhibitors if necessary.

  • pH Instability: Although Crizotinib is relatively stable, extreme pH conditions can lead to degradation. Check the pH of your plasma samples.

  • Improper Storage: Ensure that samples are stored at the correct temperature immediately after collection and processing. Deviations from recommended storage conditions can accelerate degradation.

  • Contamination: Microbial contamination can also lead to drug degradation. Use sterile techniques during sample collection and handling.

Q2: My freeze-thaw stability results are inconsistent. What should I check?

A2: Inconsistent freeze-thaw stability results can be due to:

  • Incomplete Thawing: Ensure that samples are completely thawed before processing. Incomplete thawing can lead to non-homogenous samples and inaccurate quantification.

  • Rate of Freezing and Thawing: The rate of freezing and thawing can impact the stability of some compounds. While not extensively reported for Crizotinib, it's a factor to consider. Standardize your freezing and thawing procedures.

  • Matrix Effects: Repeated freeze-thaw cycles can alter the plasma matrix, potentially affecting the extraction efficiency and ionization of this compound during LC-MS/MS analysis. A thorough evaluation of matrix effects is recommended.

Q3: Can I use the provided stability data for this compound in whole blood or urine?

A3: While the provided data is for human plasma, it can serve as a strong starting point for whole blood and urine. However, it is crucial to perform matrix-specific stability studies.

  • Whole Blood: Whole blood contains red blood cells, which can have different enzymatic activity compared to plasma. It is essential to validate the stability of this compound in whole blood if it is your matrix of choice.

  • Urine: The pH and composition of urine can vary significantly, which may impact the stability of this compound. Stability should be confirmed in urine under your specific collection and storage conditions.

Q4: What are the potential degradation products of Crizotinib, and should I be concerned about them for this compound?

A4: Forced degradation studies on Crizotinib have shown that it is susceptible to oxidative degradation. While the primary purpose of using a deuterated internal standard is for accurate quantification of the parent drug, significant degradation of the internal standard could potentially impact the accuracy of the assay. It is good practice to monitor for the presence of major degradation products, especially during method development and validation. The degradation pathway of this compound is expected to be very similar to that of Crizotinib.

The following diagram illustrates a simplified potential degradation pathway for Crizotinib under oxidative stress.

Degradation_Pathway Crizotinib Crizotinib / this compound Oxidative_Stress Oxidative Stress (e.g., H2O2) Crizotinib->Oxidative_Stress Degradation_Products Degradation Products (e.g., N-oxides, hydroxylated metabolites) Oxidative_Stress->Degradation_Products

Simplified degradation pathway of Crizotinib under oxidative stress.

Q5: What are the acceptable criteria for stability studies?

A5: According to regulatory guidelines (e.g., FDA, EMA), the mean concentration of the stability samples at each QC level should be within ±15% of the nominal concentration. The precision (RSD or CV) of the measurements should also not exceed 15%.

By following these guidelines and protocols, researchers can confidently assess the stability of this compound in their specific biological matrices, leading to more robust and reliable bioanalytical data.

References

Crizotinib-d5 Technical Support Center: Troubleshooting Poor Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with the recovery of Crizotinib-d5 during experimental procedures. The following question-and-answer format directly addresses specific problems to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound during sample preparation?

Poor recovery of this compound can stem from several factors during the sample preparation phase. The most common issues are related to the chosen extraction method, pH of the sample, and potential degradation of the internal standard. It is crucial to ensure that the extraction procedure is optimized for this compound in the specific biological matrix you are working with.

Q2: My this compound recovery is low when using protein precipitation. How can I improve it?

Protein precipitation is a common method for sample preparation. If you are experiencing low recovery, consider the following troubleshooting steps:

  • Choice of Precipitation Solvent: The selection of the organic solvent is critical. Methanol and acetonitrile are frequently used.[1][2] The ratio of the solvent to the plasma or tissue homogenate can also impact recovery.

  • Precipitation Conditions: Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient incubation time at a cold temperature (e.g., -20°C).

  • Centrifugation: Inadequate centrifugation speed or time may result in an incomplete separation of the precipitated proteins from the supernatant containing your analyte.

Troubleshooting Workflow for Protein Precipitation

cluster_0 Protein Precipitation Troubleshooting start Low this compound Recovery solvent Optimize Precipitation Solvent & Ratio (e.g., Methanol, Acetonitrile) start->solvent conditions Adjust Incubation Time & Temperature solvent->conditions centrifuge Optimize Centrifugation Speed & Duration conditions->centrifuge supernatant Careful Supernatant Collection centrifuge->supernatant end Improved Recovery supernatant->end

Caption: Troubleshooting workflow for poor this compound recovery in protein precipitation.

Q3: I am using Solid-Phase Extraction (SPE) and observing low recovery. What should I check?

Solid-Phase Extraction (SPE) is a powerful technique for sample clean-up, but it requires careful optimization.[3][4] If you are facing low recovery with SPE, review the following parameters:

  • Sorbent Selection: The choice of the SPE sorbent is critical. For Crizotinib, which is a weakly basic compound, a mixed-mode cation-exchange sorbent could be effective. However, C8 or C18 sorbents have also been used successfully.[3]

  • Sample pH: The pH of the sample and the loading buffer should be adjusted to ensure that this compound is retained on the sorbent.

  • Wash and Elution Solvents: The composition and volume of the wash and elution solvents are crucial. An inappropriate wash solvent can lead to premature elution of the analyte, while an inadequate elution solvent will result in incomplete recovery.

  • Flow Rate: The flow rate during sample loading, washing, and elution can impact the interaction between the analyte and the sorbent.

SPE Optimization Parameters

ParameterRecommendation for this compoundPotential Issue if Not Optimized
Sorbent C8, C18, or mixed-mode cation-exchangePoor retention or irreversible binding
Sample pH Adjust to ensure analyte is charged for ion-exchange or neutral for reversed-phaseInefficient binding to the sorbent
Wash Solvent A weak solvent that removes interferences without eluting the analyteLoss of analyte during the wash step
Elution Solvent A strong solvent to ensure complete elutionIncomplete recovery of the analyte
Flow Rate Optimize for adequate interaction timeInsufficient binding or elution
Q4: Could the stability of this compound be a factor in its poor recovery?

Yes, the stability of this compound in the biological matrix and during the experimental process is a critical factor. Crizotinib has been shown to be stable under various storage conditions, but degradation can occur under certain circumstances.[5][6]

  • Storage Conditions: Ensure that your samples are stored at the appropriate temperature (e.g., -80°C) to minimize degradation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot samples to avoid multiple cycles.

  • Matrix Stability: Evaluate the stability of this compound in the specific biological matrix you are using (e.g., plasma, tissue homogenate) under your experimental conditions.

Q5: Are there any known issues with Crizotinib analysis by LC-MS/MS that could be misinterpreted as poor recovery?

Yes, certain analytical issues can mimic poor recovery of the internal standard.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components can lead to a lower-than-expected signal for this compound. A proper sample clean-up method, like SPE, can help minimize matrix effects.

  • Carryover: Carryover from a high concentration sample to a subsequent blank or low concentration sample in the LC system can interfere with accurate quantification.[1][5]

  • Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned and that the correct mass-to-charge transitions are being monitored for this compound. The transition for Crizotinib is m/z 450.2 > 260.2, and for the deuterated internal standard (ISTD), it is m/z 457.2 > 267.3.[7]

LC-MS/MS Troubleshooting Logic

cluster_1 LC-MS/MS Troubleshooting start Low this compound Signal matrix Investigate Matrix Effects (Post-column infusion, dilution) start->matrix carryover Check for Carryover (Inject blanks after high standards) start->carryover ms_params Verify MS Parameters (Transitions, tuning) start->ms_params cleanup Improve Sample Cleanup matrix->cleanup wash Optimize LC Wash Method carryover->wash tune Re-tune Mass Spectrometer ms_params->tune end Accurate Quantification cleanup->end wash->end tune->end

Caption: Decision-making process for troubleshooting low this compound signal in LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Spiking Internal Standard:

    • To 100 µL of plasma, add the appropriate amount of this compound working solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold methanol (or acetonitrile) to the plasma sample.

    • Vortex vigorously for 1 minute.

  • Incubation:

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general framework for SPE and should be optimized.

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Dilute 100 µL of plasma (pre-spiked with this compound) with 900 µL of 2% formic acid in water.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters for Crizotinib and this compound

ParameterCrizotinibThis compound (ISTD)
Precursor Ion (m/z) 450.2457.2
Product Ion (m/z) 260.2267.3
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

References

Crizotinib Forced Degradation Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies of Crizotinib. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation patterns for Crizotinib under different stress conditions?

Based on current literature, Crizotinib is most susceptible to oxidative degradation.[1][2][3][4] Under acidic, alkaline, thermal, and photolytic stress conditions, Crizotinib has been shown to be relatively stable with minimal degradation observed.[3]

Q2: Three major degradation products (DPs) have been reported under oxidative stress. What are their identities?

Under oxidative conditions, three primary degradation products have been identified and characterized using techniques like UHPLC/QTOF/MS/MS.[1][2][3] Their proposed structures are summarized in the table below.

Q3: What is a suitable starting concentration for Crizotinib in forced degradation studies?

A stock solution of Crizotinib at a concentration of 200 µg/mL has been successfully used in forced degradation studies.[1] This concentration allows for the detection and characterization of degradation products while maintaining a good chromatographic response for the parent drug.

Q4: The literature suggests aiming for 5-20% degradation. What should I do if my experiment results in degradation outside this range?

  • Excessive Degradation (>20%): This can lead to the formation of secondary degradants that may not be relevant to the drug's stability profile. To reduce the extent of degradation, you can decrease the stressor concentration, shorten the exposure time, or lower the temperature.

  • Insufficient Degradation (<5%): This may not generate a sufficient amount of degradation products for detection and characterization. To increase degradation, you can intensify the stress conditions by increasing the stressor concentration, prolonging the exposure time, or raising the temperature. It is crucial to make these adjustments systematically to achieve the target degradation level.

Troubleshooting Guides

HPLC Method Development and Analysis

Issue 1: Poor peak shape (tailing or fronting) for Crizotinib or its degradation products.

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Crizotinib has pKa values of 5.6 (pyridinium) and 9.4 (piperidinium). Ensure the mobile phase pH is at least 2 units away from these pKa values to maintain a consistent ionized or unionized state, which can significantly improve peak shape.

    • Use of Additives: Incorporate a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase to minimize secondary silanol interactions.

    • Sample Concentration: Reduce the concentration of the injected sample to avoid column overload.

    • Column Choice: Consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and potentially improve peak shape.

Issue 2: Unexpected peaks observed in the chromatogram.

  • Possible Cause: Impurities in the starting material, degradation of excipients (if using a formulation), or secondary degradation products from excessive stress.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample (diluent only) to rule out any peaks originating from the solvent.

    • Analyze an Unstressed Sample: Run a chromatogram of a Crizotinib standard solution that has not been subjected to stress to identify any pre-existing impurities.

    • Placebo Analysis: If working with a formulated product, subject a placebo (formulation without the active pharmaceutical ingredient) to the same stress conditions to identify any degradants originating from the excipients.

    • Reduce Stress Conditions: If secondary degradation is suspected, reduce the intensity or duration of the stress to see if the unexpected peaks diminish or disappear.

Issue 3: Poor resolution between Crizotinib and its degradation products.

  • Possible Cause: Suboptimal mobile phase composition, inappropriate column, or inadequate method parameters.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the organic-to-aqueous ratio of the mobile phase. A shallower gradient can often improve the separation of closely eluting peaks.

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve resolution.

    • Adjust pH: Fine-tuning the mobile phase pH can change the ionization state of the analytes and impact their retention and separation.

    • Column Parameters: Use a longer column or a column with a smaller particle size to increase efficiency and improve resolution.

    • Temperature: Optimize the column temperature, as it can affect selectivity and viscosity of the mobile phase.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Crizotinib

Stress ConditionReagent/ParameterConcentration/LevelDurationTemperature
Acid HydrolysisHydrochloric Acid (HCl)0.5 M6 hoursRoom Temperature
Base HydrolysisSodium Hydroxide (NaOH)0.5 M6 hoursRoom Temperature
OxidationHydrogen Peroxide (H₂O₂)10%6 hoursRoom Temperature
Thermal (Solution)Water BathN/A6 hours80 °C
Thermal (Solid)Dry HeatN/A24 hours100 °C
PhotolyticPhotostability SimulatorN/AN/AN/A

Table 2: Major Oxidative Degradation Products of Crizotinib

Degradation ProductProposed Structurem/z
DP-1C₂₁H₂₂Cl₂FN₅O₂466
DP-2C₂₁H₂₀Cl₂FN₅O₂464
DP-3C₂₁H₂₂Cl₂FN₅O₂466

Experimental Protocols

Preparation of Crizotinib Stock Solution
  • Accurately weigh 1 mg of Crizotinib and transfer it to a 5 mL volumetric flask.

  • Add 2 mL of ethanol to dissolve the solid.

  • Make up the volume to the mark with ultrapure water to achieve a final concentration of 200 µg/mL.[1]

  • Use a mixture of water and ethanol (3:2 v/v) as a diluent for all experiments.[1]

Forced Degradation Procedures

Acid Hydrolysis:

  • To 2 mL of the Crizotinib stock solution (200 µg/mL), add 0.5 mL of 0.5 M HCl.[1]

  • Keep the solution at room temperature for 6 hours.[1]

  • Neutralize the solution by adding 0.5 mL of 0.5 M NaOH.[1]

  • Dilute the final solution to 5 mL with the diluent.[1]

Base Hydrolysis:

  • To 2 mL of the Crizotinib stock solution (200 µg/mL), add 0.5 mL of 0.5 M NaOH.[1]

  • Keep the solution at room temperature for 6 hours.[1]

  • Neutralize the solution by adding 0.5 mL of 0.5 M HCl.[1]

  • Dilute the final solution to 5 mL with the diluent.[1]

Oxidative Degradation:

  • To 2 mL of the Crizotinib stock solution (200 µg/mL), add 1 mL of 10% H₂O₂.[1]

  • Keep the solution at room temperature for 6 hours.[1]

  • Dilute the final solution to 5 mL with the diluent.[1]

Thermal Degradation (Solution):

  • Place 2 mL of the Crizotinib stock solution (200 µg/mL) in a water bath at 80 °C for 6 hours.[1]

  • After cooling, dilute the solution to 5 mL with the diluent.[1]

Thermal Degradation (Solid):

  • Expose solid Crizotinib to dry heat at 100 °C for 24 hours.[1]

  • After exposure, weigh 1 mg of the stressed solid, transfer it to a 5 mL volumetric flask, and dissolve it in the diluent for analysis.[1]

Photolytic Degradation:

  • Expose the Crizotinib solution to light in a photostability simulator. The specific conditions (e.g., light intensity, duration) should follow ICH Q1B guidelines.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Crizotinib Stock Solution (200 µg/mL) acid Acid Hydrolysis (0.5M HCl, 6h, RT) stock->acid base Base Hydrolysis (0.5M NaOH, 6h, RT) stock->base oxidation Oxidation (10% H₂O₂, 6h, RT) stock->oxidation thermal_sol Thermal (Solution) (80°C, 6h) stock->thermal_sol photo Photolytic (ICH Q1B) stock->photo hplc RP-UHPLC-HRMS Analysis acid->hplc base->hplc oxidation->hplc thermal_sol->hplc thermal_solid Thermal (Solid) (100°C, 24h) thermal_solid->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies of Crizotinib.

G cluster_degradation Oxidative Degradation Pathway Crizotinib Crizotinib (m/z 450) DP1 DP-1 (m/z 466) Crizotinib->DP1 Oxidation DP2 DP-2 (m/z 464) Crizotinib->DP2 Oxidation DP3 DP-3 (m/z 466) Crizotinib->DP3 Oxidation

Caption: Suggested oxidative degradation pathway of Crizotinib.

References

Validation & Comparative

Crizotinib-d5 versus other internal standards for Crizotinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Crizotinib, the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable quantification methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.

This guide provides a comprehensive comparison of Crizotinib-d5, a stable isotope-labeled (SIL) internal standard, with other commonly used internal standards for the quantitative analysis of Crizotinib in biological matrices, primarily human plasma. The information presented is based on a review of published analytical methods and aims to assist researchers in selecting the most suitable IS for their specific applications.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] These standards are structurally identical to the analyte but have one or more atoms replaced with a heavier stable isotope, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during sample processing and analysis.[1][2]

This compound is a deuterated form of Crizotinib and is frequently employed as an internal standard in LC-MS/MS assays for the parent drug. Its key advantage lies in its ability to co-elute with Crizotinib, thereby experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.

Alternative Internal Standards: Structural Analogs

In situations where a stable isotope-labeled internal standard is unavailable or cost-prohibitive, structurally similar compounds, also known as analog internal standards, can be utilized.[1] These compounds are chosen based on their structural resemblance and similar physicochemical properties to the analyte of interest. For Crizotinib analysis, several analog internal standards have been reported in the literature.

This guide will compare the performance of this compound with the following alternative internal standards:

  • Zidovudine

  • Paroxetine

  • Apatinib

  • Midazolam

Performance Data Comparison

The following table summarizes the key performance parameters of analytical methods for Crizotinib quantification using this compound and other internal standards. The data has been compiled from various published studies. It is important to note that direct comparisons should be made with caution as the experimental conditions vary between studies.

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Recovery (%)MatrixReference
This compound 10.0 - 100010.0< 10.2 (Within-run and Between-run)89.2 - 110Not ReportedHuman Plasma[4]
This compound 5 - 50005< 9 (Intra-day and Inter-day)92 - 108Not ReportedHuman Plasma[5]
Zidovudine 20.41 - 2041.1420< 9.0 (Intra- and Inter-day)97 - 11261.56 - 76.20Human Plasma[6]
Paroxetine 5 - 5005Not ReportedNot ReportedNot ReportedHuman Plasma[7]
Apatinib Not specified for CrizotinibNot specified for CrizotinibNot specified for CrizotinibNot specified for CrizotinibNot ReportedMouse Tissues[8][9]
Midazolam 0.1 - 10000.1< 8.27 (RSD, %)-4.56 to 7.08 (RE, %)> 87.12Human Plasma[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for Crizotinib analysis using different internal standards.

Method 1: Crizotinib Analysis using this compound as Internal Standard
  • Sample Preparation: Protein precipitation.[4] To a plasma sample, an internal standard working solution (this compound) is added, followed by a protein precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4]

    • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.5) and acetonitrile.[4]

    • Flow Rate: 0.400 mL/minute[4]

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4]

    • MRM Transitions:

      • Crizotinib: m/z 450.2 > 260.2[5]

      • This compound: m/z 457.2 > 267.3[5]

Method 2: Crizotinib Analysis using Zidovudine as Internal Standard
  • Sample Preparation: Liquid-liquid extraction.[6] To a plasma sample, an internal standard working solution (zidovudine) is added. The sample is then extracted with an organic solvent like diethyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[6]

  • HPLC-UV Conditions:

    • Column: YMC ODS C18[6]

    • Mobile Phase: Isocratic mixture of methanol and water containing 0.1% orthophosphoric acid (50:50 v/v).[6]

    • Flow Rate: 0.6 mL/min[6]

    • Detection: UV detection at 267 nm.[6]

Method 3: Crizotinib Analysis using Paroxetine as Internal Standard
  • Sample Preparation: Protein precipitation.[7] To a plasma sample, an internal standard working solution (paroxetine) is added, followed by methanol and acetonitrile. The mixture is vortexed and centrifuged. The supernatant is collected, evaporated, and reconstituted before injection.[7]

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[7]

    • Mobile Phase: Isocratic mixture of methanol and 0.1% (v/v) ammonium hydroxide (80:20).[7]

    • Flow Rate: 0.4 mL/min[7]

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[7]

    • MRM Transitions:

      • Crizotinib: m/z 450.0 → 260.0[7]

      • Paroxetine: m/z 330.11 → 192.11[7]

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.

Experimental Workflow for Crizotinib Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Add Internal Standard Plasma Sample->Add IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant\nCollection Supernatant Collection Centrifugation->Supernatant\nCollection LC Separation LC Separation Supernatant\nCollection->LC Separation Inject MS/MS Detection MS/MS Detection (MRM Mode) LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification

Caption: A typical experimental workflow for Crizotinib analysis in plasma.

Internal Standard Selection Logic Start Start SIL Available? Stable Isotope Labeled (SIL) IS Available? Start->SIL Available? Use SIL IS Use SIL IS (e.g., this compound) SIL Available?->Use SIL IS Yes Find Analog IS Find Structural Analog IS (e.g., Zidovudine, Paroxetine) SIL Available?->Find Analog IS No Validate Method Thoroughly Validate Method for: - Specificity - Matrix Effects - Recovery Use SIL IS->Validate Method Find Analog IS->Validate Method End End Validate Method->End

References

A Comparative Guide to Crizotinib Quantification Methods in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Crizotinib, a targeted therapy approved for the treatment of several cancers. The objective of this document is to offer a comparative overview of published methodologies, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs. This guide is based on a review of validated methods and does not represent a direct inter-laboratory comparison study.

Overview of Crizotinib and its Mechanism of Action

Crizotinib is a potent small-molecule tyrosine kinase inhibitor (TKI).[1][2][3] It is primarily indicated for the treatment of non-small cell lung cancer (NSCLC) that is driven by specific genetic alterations.[2][4] Crizotinib exerts its therapeutic effect by targeting and inhibiting the anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition (MET) receptor tyrosine kinases.[2][3] By blocking the signaling pathways mediated by these kinases, Crizotinib can effectively inhibit tumor cell growth, proliferation, and survival.

Crizotinib Crizotinib ALK ALK Fusion Protein Crizotinib->ALK Inhibits ROS1 ROS1 Fusion Protein Crizotinib->ROS1 Inhibits MET MET Receptor Crizotinib->MET Inhibits Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT) ALK->Downstream ROS1->Downstream MET->Downstream Proliferation Tumor Cell Proliferation, Survival, and Growth Downstream->Proliferation

Figure 1: Crizotinib Mechanism of Action.

Comparison of Quantification Methods

The quantification of Crizotinib in biological matrices, primarily plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization. Various analytical methods have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent and sensitive technique.[5][6][7] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible alternative, though generally with lower sensitivity.[8]

The following table summarizes the performance characteristics of several published methods for Crizotinib quantification.

MethodMatrixSample PreparationLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
UPLC-MS/MS Human PlasmaProtein Precipitation5 - 5005< 9.0< 9.097 - 11297 - 112[1]
LC-MS/MS Human PlasmaSolid-Phase Extraction5 - 50005< 9< 992 - 10892 - 108[5]
LC-MS/MS Human PlasmaProtein Precipitation20 - 200020Not ReportedNot ReportedNot ReportedNot Reported[7]
LC-MS/MS Mouse TissuesProtein Precipitation20 - 800020< 15< 1585 - 11585 - 115[2]
HPLC-UV Human PlasmaNot Specified20.41 - 2041.1420.411.05 - 82.0 - 797 - 10499 - 106[8]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

UPLC-MS/MS Method in Human Plasma
  • Sample Preparation: A simple one-step protein precipitation is employed.[1] To 50 µL of plasma, an internal standard (IS) is added, followed by vortex mixing. Methanol and acetonitrile are then added to precipitate proteins. The sample is vortexed again and centrifuged at high speed.[1]

  • Chromatography: The separation is achieved on an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm). The mobile phase consists of methanol and 0.1% (v/v) ammonium hydroxide (80:20) at a flow rate of 0.4 mL/min.[1]

  • Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray interface in positive ionization mode. Multiple reaction monitoring (MRM) is used, with mass transitions of m/z 450.0 → 260.0 for Crizotinib and m/z 330.11 → 192.11 for the internal standard (paroxetine).[1]

LC-MS/MS Method with Solid-Phase Extraction (SPE) in Human Plasma
  • Sample Preparation: This method utilizes a high-throughput 96-well SPE format for cleaner sample extracts compared to protein precipitation.[5]

  • Chromatography: A Supelco Discovery C18 column (50 × 2.1 mm, 5.0 µm) is used with a gradient elution of acidified aqueous and methanol mobile phases.[5]

  • Mass Spectrometry: The mass-to-charge transition monitored for Crizotinib is m/z 450.2 > 260.2, and for the stable label internal standard, it is m/z 457.2 > 267.3.[5]

HPLC-UV Method in Human Plasma
  • Chromatography: A BDS 250 × 4.6 mm, 5 µm column is used. The mobile phase is a mixture of buffer and acetonitrile (60:40) at a flow rate of 1 ml/min.[9]

  • Detection: The detection wavelength is set to 267 nm.[9]

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Plasma Plasma Sample IS Add Internal Standard Plasma->IS SPE Solid-Phase Extraction (SPE) Plasma->SPE Alternative Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Elution Elution SPE->Elution Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC System Supernatant->Injection Elution->Injection Column Chromatographic Column Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Data Data Acquisition and Quantification Detection->Data

Figure 2: Typical LC-MS/MS Workflow.

Method Selection Considerations

The choice of a quantification method depends on several factors, including the required sensitivity, the available instrumentation, sample throughput needs, and the nature of the biological matrix.

Method {Method Selection Criteria} LCMSMS LC-MS/MS + High Sensitivity + High Specificity - Higher Cost - Complex Instrumentation Method->LCMSMS HPLCUV HPLC-UV + Lower Cost + Simpler Instrumentation - Lower Sensitivity - Potential for Interference Method->HPLCUV Factors {Key Deciding Factors | - Required LLOQ - Sample Matrix - Throughput Needs - Budget and Resources} LCMSMS->Factors HPLCUV->Factors

Figure 3: Method Comparison Logic.

LC-MS/MS methods are generally preferred for their high sensitivity and specificity, making them suitable for studies requiring low detection limits.[6] The use of a stable isotope-labeled internal standard further enhances the accuracy and precision of the assay.[5] Sample preparation techniques can be tailored to the specific needs of the study, with protein precipitation offering a rapid and simple approach for high-throughput analysis, while solid-phase extraction provides cleaner extracts, which can be beneficial for reducing matrix effects.[1][5]

HPLC-UV methods, while less sensitive than LC-MS/MS, can be a viable option when the expected concentrations of Crizotinib are within the linear range of the assay and when access to mass spectrometry instrumentation is limited.[8]

Conclusion

A variety of robust and reliable analytical methods are available for the quantification of Crizotinib in biological matrices. The choice of the most appropriate method should be based on a careful consideration of the specific research question, the required level of sensitivity, and the available resources. The information presented in this guide is intended to assist researchers in making an informed decision for their Crizotinib bioanalysis needs.

References

A Researcher's Guide to FDA Bioanalytical Method Validation Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the proper use of internal standards (IS) to ensure data integrity. This guide offers a comparative analysis of internal standard strategies within the framework of the FDA's M10 Bioanalytical Method Validation guidance, complete with experimental protocols and illustrative data.

The Role of Internal Standards in Bioanalytical Assays

An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples during analysis.[1][2] Its primary purpose is to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variability in extraction, injection volume, and potential matrix effects.[3] The FDA guidance stipulates that a suitable internal standard should be used in all assays, and its absence must be justified.[1]

The two most common types of internal standards used in bioanalytical assays, particularly with liquid chromatography-mass spectrometry (LC-MS), are:

  • Stable Isotope Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is the analyte molecule in which one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5][6] This makes them chemically identical to the analyte, ensuring they co-elute and experience the same extraction and ionization effects.[4][6]

  • Structural Analog Internal Standards: These are molecules with a chemical structure very similar to the analyte but with a different molecular weight.[4][5] They are often used when a SIL-IS is not available or is cost-prohibitive.[7] While they can effectively track the analyte, their physicochemical properties may not be identical, potentially leading to differences in extraction recovery and ionization response.[4][7]

Comparison of Internal Standard Performance

The choice of internal standard can significantly impact the performance of a bioanalytical method. The following tables summarize a hypothetical comparison of validation data for a fictional drug, "Exemplar," using both a SIL-IS and a structural analog IS. This data illustrates the typical performance differences observed.

Table 1: Comparison of Accuracy and Precision Data

ParameterQC LevelAcceptance Criteria (FDA M10)SIL-IS Performance (% Bias, % CV)Analog-IS Performance (% Bias, % CV)
Within-Run Accuracy & Precision LLOQ (1 ng/mL)±20% Bias, ≤20% CV-2.5% Bias, 4.8% CV-8.2% Bias, 12.5% CV
Low QC (3 ng/mL)±15% Bias, ≤15% CV1.8% Bias, 3.1% CV5.5% Bias, 8.9% CV
Mid QC (50 ng/mL)±15% Bias, ≤15% CV-0.5% Bias, 2.5% CV2.1% Bias, 6.4% CV
High QC (80 ng/mL)±15% Bias, ≤15% CV1.2% Bias, 1.9% CV3.8% Bias, 5.2% CV
Between-Run Accuracy & Precision LLOQ (1 ng/mL)±20% Bias, ≤20% CV-1.9% Bias, 5.5% CV-9.8% Bias, 15.1% CV
Low QC (3 ng/mL)±15% Bias, ≤15% CV2.3% Bias, 3.8% CV6.7% Bias, 10.2% CV
Mid QC (50 ng/mL)±15% Bias, ≤15% CV-0.2% Bias, 2.9% CV3.2% Bias, 7.8% CV
High QC (80 ng/mL)±15% Bias, ≤15% CV1.5% Bias, 2.2% CV4.5% Bias, 6.1% CV

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation

Table 2: Comparison of Matrix Effect and Stability Data

ParameterExperimentAcceptance Criteria (FDA M10)SIL-IS PerformanceAnalog-IS Performance
Matrix Effect Matrix Factor (MF) from 6 lotsIS-normalized MF CV ≤15%CV = 4.2%CV = 13.8%
Stability Freeze-Thaw (3 cycles)% Change from nominal ≤15%-3.1% (Low QC), -2.5% (High QC)-8.9% (Low QC), -6.7% (High QC)
Bench-Top (4 hours, RT)% Change from nominal ≤15%-2.8% (Low QC), -1.9% (High QC)-7.5% (Low QC), -5.4% (High QC)
Long-Term (30 days, -80°C)% Change from nominal ≤15%-4.5% (Low QC), -3.8% (High QC)-11.2% (Low QC), -9.8% (High QC)

CV: Coefficient of Variation; RT: Room Temperature

As the hypothetical data illustrates, the SIL-IS generally provides superior performance with lower bias and variability, particularly in the assessment of matrix effects. This is because its identical chemical nature allows it to more effectively track the analyte through the entire analytical process, compensating for subtle variations that a structural analog might not.

Experimental Protocols for Key Validation Experiments

Detailed below are the methodologies for the key experiments cited in the comparison tables, based on FDA M10 guidelines.

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components.[2][8]

Protocol:

  • Obtain at least six individual lots of the blank biological matrix (e.g., plasma).

  • Process each blank lot with and without the internal standard.

  • Analyze the processed samples.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤20% of the response of the LLOQ standard. The response of any interfering peak at the retention time of the IS should be ≤5% of the IS response in the LLOQ sample.[1][9]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter in the data (precision).[10]

Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Within-Run: Analyze at least five replicates of each QC level in a single analytical run.

  • Between-Run: Analyze at least five replicates of each QC level in at least three separate analytical runs over two or more days.

  • Acceptance Criteria: For within-run and between-run accuracy, the mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. For within-run and between-run precision, the coefficient of variation (%CV) should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.[11]

Matrix Effect

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and IS.[3]

Protocol:

  • Obtain at least six individual lots of the blank biological matrix.

  • For each lot, prepare two sets of samples at Low and High QC concentrations:

    • Set A: Analyte and IS spiked into the post-extraction supernatant of the blank matrix.

    • Set B: Analyte and IS in a neat solution (without matrix).

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

  • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF for each lot.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factors from the six lots should be ≤15%.[2]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol:

  • Prepare Low and High QC samples.

  • Expose the QC samples to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.

    • Bench-Top Stability: Stored at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability QCs should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow and Decision-Making

To further clarify the processes involved, the following diagrams, created using the Graphviz DOT language, illustrate key workflows.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation (FDA M10) cluster_Analysis Study Sample Analysis Dev Develop Assay (Selectivity, Sensitivity, Linearity) Selectivity Selectivity (≥6 lots) Dev->Selectivity AccuracyPrecision Accuracy & Precision (Within & Between Run) Selectivity->AccuracyPrecision MatrixEffect Matrix Effect (≥6 lots) AccuracyPrecision->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) MatrixEffect->Stability Carryover Carryover & Dilution Integrity Stability->Carryover Analysis Analyze Study Samples with QCs and Calibrators Carryover->Analysis

Caption: High-level workflow for bioanalytical method validation.

Experimental_Workflow Sample_Collection Collect Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample_Collection->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike_IS->Sample_Prep Evaporation Evaporate & Reconstitute Sample_Prep->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

References

Crizotinib-d5 in Bioanalysis: A Comparative Guide to Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioanalytical research, the precise and accurate quantification of therapeutic agents is paramount. For researchers and drug development professionals working with Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, the choice of an appropriate internal standard is critical for robust and reliable bioanalytical methods. This guide provides a comparative overview of Crizotinib-d5, a deuterium-labeled analog of Crizotinib, and other alternatives used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We present supporting experimental data on linearity, precision, and accuracy to inform the selection of the most suitable internal standard for your research needs.

Comparative Performance of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability and enhancing the accuracy and precision of the method. The following tables summarize the performance characteristics of bioanalytical methods for Crizotinib using this compound and other alternative internal standards.

Table 1: Performance Characteristics of a Crizotinib Bioanalytical Method Using a Stable Isotope-Labeled Internal Standard (likely this compound)

ParameterHuman PlasmaMouse Plasma
Linearity Range 5 – 5000 ng/mL2 – 2000 ng/mL
Correlation Coefficient (r²) > 0.998Not explicitly stated, but linearity was achieved
Intra-day Precision (%CV) < 4%< 9%
Inter-day Precision (%CV) < 6%< 9%
Intra-day Accuracy (% of nominal) within 6%within 8%
Inter-day Accuracy (% of nominal) within 4%within 8%
Recovery > 82%> 60%

Data adapted from a study by an and colleagues (2012) which utilized a stable label internal standard with m/z transition of 457.2 > 267.3, consistent with a deuterated form of Crizotinib.[1]

Table 2: Performance Characteristics of Crizotinib Bioanalytical Methods Using Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy
Paroxetine 5–5000.997Not explicitly statedNot explicitly statedNot explicitly stated
Apatinib 20–8000 (in mouse tissues)> 0.992.5–6.8%4.3–8.5%91.3–108.6%
Erlotinib 10–10000.9991.5–4.5%3.2–4.4%95.6–104.1% (intra-day), 95.9–104.1% (inter-day)

Data for Paroxetine adapted from a UPLC-MS/MS method for Crizotinib in human plasma.[2] Data for Apatinib adapted from an LC-MS/MS method for Crizotinib in mouse tissues.[3] Data for Erlotinib adapted from an LC-MS/MS method for Crizotinib in human plasma.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are summaries of the experimental protocols used in the studies cited.

Method Using Stable Isotope-Labeled Internal Standard (likely this compound)
  • Sample Preparation: Solid-phase extraction (SPE) was employed for both human and mouse plasma samples.[1]

  • Liquid Chromatography: Chromatographic separation was achieved using a Supelco Discovery C18 column (50 × 2.1mm, 5.0 µm) with a gradient elution. The mobile phase consisted of acidified aqueous and methanol (MeOH) solutions.[1]

  • Mass Spectrometry: An LC-ESI-MS/MS system was used for detection and quantification. The mass-to-charge transitions monitored were m/z 450.2 > 260.2 for Crizotinib and m/z 457.2 > 267.3 for the internal standard.[1]

Method Using Paroxetine as an Internal Standard
  • Sample Preparation: A simple protein precipitation method using acetonitrile and methanol was utilized.[2]

  • Liquid Chromatography: An Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) was used with a mobile phase of methanol and 0.1% (v/v) ammonium hydroxide (80:20) at a flow rate of 0.4 mL/min.[2]

  • Mass Spectrometry: A UPLC-MS/MS system operating in positive electrospray ionization mode with multiple reaction monitoring (MRM) was used. The mass transitions were m/z 450.0 → 260.0 for Crizotinib and m/z 330.11 → 192.11 for paroxetine.[2]

Method Using Apatinib as an Internal Standard
  • Sample Preparation: Protein precipitation with methanol was used for mouse tissue homogenates.[3]

  • Liquid Chromatography: A Phenomenex Kinetex C18 column (50 mm × 2.1 mm, 2.6 μm) with gradient elution using methanol and 0.3% formic acid in water was employed.[3]

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source in positive mode was used. The monitored ion transitions were m/z 450.1 → 260.2 for crizotinib and m/z 398.2 → 212.0 for apatinib.[3]

Method Using Erlotinib as an Internal Standard
  • Sample Preparation: Deproteinization of plasma samples was performed by adding methanol containing the internal standard, erlotinib.[4]

  • Liquid Chromatography: The mobile phase consisted of 0.1% formic acid in a water and acetonitrile mixture (70:30, v/v).[4]

  • Mass Spectrometry: An LC-MS/MS method was used, with ion transitions of 451.1/261.0 for Crizotinib and 394.1/177.0 for erlotinib.[4]

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for Crizotinib bioanalysis and the signaling pathway it inhibits.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical experimental workflow for the bioanalysis of Crizotinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT3, AKT, ERK) ALK->Downstream Crizotinib Crizotinib Crizotinib->ALK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Crizotinib's mechanism of action via ALK signaling pathway inhibition.

References

Navigating the Matrix: A Comparative Guide to Crizotinib Quantification in the Presence of Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of therapeutic drugs is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of Crizotinib, a targeted therapy for non-small cell lung cancer, with a specific focus on the impact of its major metabolites. We present experimental data and detailed protocols to aid in the selection of the most robust and reliable quantification method.

Crizotinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 and 3A5 enzymes (CYP3A4/5)[1]. This metabolic activity results in the formation of several metabolites, with Crizotinib lactam (PF-06260182) being the most abundant circulating metabolite in plasma[2]. The structural similarity between Crizotinib and its metabolites can pose a significant challenge to accurate quantification, potentially leading to overestimation of the parent drug concentration if the analytical method lacks sufficient specificity. This guide explores and compares various analytical approaches, highlighting the importance of chromatographic separation and mass spectrometric detection in mitigating metabolite interference.

Comparison of Analytical Methodologies

The most common and reliable methods for Crizotinib quantification involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the differentiation of Crizotinib from its metabolites. Below is a comparison of different approaches.

Table 1: Comparison of LC-MS/MS Methods for Crizotinib Quantification

Method TypePrincipleAdvantagesDisadvantagesPotential for Metabolite Interference
Method A: Crizotinib-Specific Quantification LC-MS/MS method optimized solely for the detection of Crizotinib without chromatographic separation of its major metabolite.Simpler and faster method development.High risk of overestimation of Crizotinib due to co-elution and similar fragmentation patterns of metabolites.High
Method B: Simultaneous Quantification of Crizotinib and Crizotinib Lactam An LC-MS/MS method with chromatographic separation of Crizotinib and its major metabolite, Crizotinib lactam, allowing for their individual quantification.High accuracy and specificity for both parent drug and metabolite. Provides valuable pharmacokinetic data on the metabolite.More complex method development and longer run times may be required to achieve baseline separation.Low to Negligible
Method C: High-Resolution Mass Spectrometry (HRMS) LC coupled with HRMS can differentiate between Crizotinib and its metabolites based on their exact mass-to-charge ratios, even without complete chromatographic separation.Extremely high specificity. Can potentially identify novel metabolites.Higher instrument cost and more complex data analysis.Very Low

Experimental Data on Metabolite Impact

The key to mitigating the impact of metabolites on Crizotinib quantification lies in the ability of the analytical method to distinguish between the parent drug and its metabolic byproducts. The primary challenge arises from the small mass difference between Crizotinib and its lactam metabolite.

Table 2: Mass-to-Charge Ratios (m/z) of Crizotinib and its Major Metabolite

CompoundPrecursor Ion ([M+H]+)Product Ion(s) for Quantification
Crizotinib450.2260.2, 177.1[3]
Crizotinib Lactam (PF-06260182)464.198.1

As shown in Table 2, while the precursor ions are distinct, some fragmentation pathways could potentially overlap in less optimized methods. Therefore, chromatographic separation is the most robust approach to ensure that the detected signal corresponds solely to the parent drug. Studies have shown that with appropriate chromatographic conditions, baseline separation of Crizotinib and Crizotinib lactam can be achieved, thus eliminating interference.

Experimental Protocols

Below are detailed methodologies for two common approaches to Crizotinib quantification.

Method 1: Simultaneous Quantification of Crizotinib and Crizotinib Lactam via LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Crizotinib and its major oxidative metabolite in human plasma[4].

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled Crizotinib or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A time-programmed gradient is used to achieve separation. For example, start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Crizotinib: m/z 450.2 → 260.2

    • Crizotinib Lactam: m/z 464.1 → 98.1

    • Internal Standard: Dependent on the chosen standard.

Method 2: Crizotinib Quantification using Solid-Phase Extraction (SPE)

This protocol offers an alternative sample cleanup method that can reduce matrix effects.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Crizotinib and its metabolites with a stronger organic solvent, often containing a small amount of acid or base.

  • Evaporate the eluate and reconstitute as described in Method 1.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions would be similar to those described in Method 1, with potential minor adjustments to the gradient profile to optimize separation after SPE.

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of Crizotinib and a typical experimental workflow for its quantification.

Crizotinib Crizotinib CYP3A4_5 CYP3A4/5 Crizotinib->CYP3A4_5 Oxidation Metabolite Crizotinib Lactam (PF-06260182) CYP3A4_5->Metabolite Excretion Excretion Metabolite->Excretion

Crizotinib Metabolic Pathway

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Precipitation Protein Precipitation or Solid-Phase Extraction Plasma->Precipitation Extract Supernatant/Eluate Precipitation->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Processing Data Processing Data->Processing Concentration Concentration Determination Processing->Concentration

LC-MS/MS Workflow

Conclusion

The accurate quantification of Crizotinib is critical for pharmacokinetic studies and therapeutic drug monitoring. The presence of its major metabolite, Crizotinib lactam, necessitates the use of highly specific analytical methods to avoid overestimation of the parent drug. LC-MS/MS methods that incorporate chromatographic separation of Crizotinib from its metabolites are the gold standard for achieving reliable and accurate results. While simpler methods may be faster, they carry a significant risk of producing erroneous data. For researchers in drug development and clinical research, adopting a validated method for the simultaneous quantification of Crizotinib and its key metabolites is strongly recommended to ensure data integrity and to gain a more comprehensive understanding of the drug's disposition in the body.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.